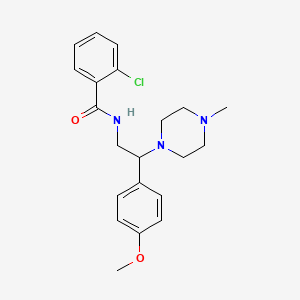

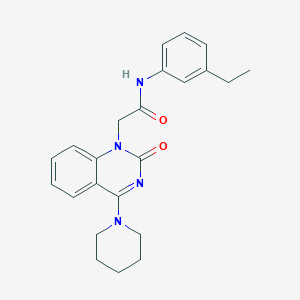

2-chloro-N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-chloro-N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide, also known as MLN8054, is a small molecule inhibitor that targets the Aurora A kinase. Aurora A kinase is a serine/threonine kinase that plays a critical role in cell division and is overexpressed in many cancer types. MLN8054 has shown promising results in preclinical studies and is currently being evaluated in clinical trials as a potential cancer treatment.

Wissenschaftliche Forschungsanwendungen

Apoptosis Induction in Cancer Therapy

This compound has been identified as a potent inducer of apoptosis, which is the process of programmed cell death . It’s particularly relevant in cancer therapy, where the aim is to selectively induce the death of cancer cells. The compound’s ability to promote apoptosis can be harnessed to enhance the effectiveness of chemotherapeutic agents, potentially leading to better outcomes in cancer treatment.

Tubulin Inhibition

Tubulin is a protein that is crucial in cell division. The compound has shown promise in inhibiting tubulin polymerization , which can disrupt the mitotic spindle formation, thereby halting the proliferation of cancer cells. This mechanism is valuable in the development of new anticancer drugs that target cell division.

Cell Growth Inhibition

Research indicates that this compound can inhibit cell growth . This application is significant in the context of cancer, where uncontrolled cell growth is a hallmark of the disease. By inhibiting cell growth, the compound could be used to control the spread of cancerous cells.

Caspase Activation Assay

Caspases are a family of enzymes that play essential roles in programmed cell death (apoptosis). The compound has been used in assays to measure caspase activity , which is a critical parameter in the study of apoptosis and can provide insights into the effectiveness of cancer treatments.

Colchicine Binding Competition Assay

Colchicine is a medication that binds to tubulin. The compound has been utilized in colchicine binding competition assays , which help in understanding how it might displace colchicine from tubulin, offering a potential therapeutic approach for conditions like gout or familial Mediterranean fever.

Brain to Plasma AUC Determination

The compound has been involved in studies to determine the brain to plasma area under the curve (AUC) . This pharmacokinetic parameter is crucial for understanding the compound’s ability to cross the blood-brain barrier, which is essential for the treatment of central nervous system disorders.

Environmental Biotechnology

While not directly related to the compound , similar chlorinated compounds have been studied for their degradation pathways in environmental biotechnology . Understanding these pathways is vital for bioremediation efforts and reducing the environmental impact of such compounds.

Crystal Engineering

Polymorphism and crystal engineering are fields where the compound could be studied for its properties in forming different crystal structures . This research can lead to the discovery of materials with unique properties, potentially useful in various industrial applications.

Eigenschaften

IUPAC Name |

2-chloro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26ClN3O2/c1-24-11-13-25(14-12-24)20(16-7-9-17(27-2)10-8-16)15-23-21(26)18-5-3-4-6-19(18)22/h3-10,20H,11-15H2,1-2H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJJBGGDJPBNIFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNC(=O)C2=CC=CC=C2Cl)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{1-[(2-Fluorophenyl)methyl]benzimidazol-2-yl}butan-1-ol](/img/structure/B2880730.png)

![N-tert-butyl-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2880732.png)

![2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2880733.png)

![N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)-4-[4-[(4-naphthalen-2-yl-1,3-thiazol-2-yl)carbamoyl]phenoxy]benzamide](/img/structure/B2880737.png)

![Methyl 2-[(cyanoacetyl)amino]-4-(4-fluorophenyl)thiophene-3-carboxylate](/img/structure/B2880738.png)

![N-isopropyl-2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2880742.png)

![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2880750.png)

![N-(benzo[d][1,3]dioxol-5-yl)-1-(3,4-difluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2880751.png)